molecular formula C52H60N2O18 B609820 Paclitaxel Poliglumex CAS No. 263351-82-2

Paclitaxel Poliglumex

カタログ番号 B609820
CAS番号: 263351-82-2
分子量: 1001.04
InChIキー: ZPUHVPYXSITYDI-ZYOSQDPASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paclitaxel Poliglumex is a bioconjugate in which paclitaxel is linked to a biodegradable, water-soluble polyglutamate polymer with antineoplastic properties . It is also known as PPX or CT-2103 . The polyglutamate residue increases the water solubility of paclitaxel and allows delivery of higher doses than those achievable with paclitaxel alone .


Molecular Structure Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . The structure shown is illustrative of a fragment of the molecule; conjugated taxanes represent ∼37%, by weight, of the conjugate, equivalent to about one paclitaxel ester linkage per 11 glutamic acid residues of the polymer .


Chemical Reactions Analysis

The release of paclitaxel from the polymeric backbone is, at least in part, dependent on the metabolism of Paclitaxel Poliglumex by the lysosomal protease cathepsin B, which is upregulated in many tumor types . The identification of monoglutamyl-paclitaxel metabolites in tumor tissue confirmed the in vivo metabolism of Paclitaxel Poliglumex in a panel of mouse tumor models .


Physical And Chemical Properties Analysis

Paclitaxel Poliglumex is a macromolecular drug conjugate that links paclitaxel with a biodegradable polymer, poly-L-glutamic acid . PPX enhances tumor exposure by taking advantage of the hyperpermeable vasculature and suppressed lymphatic clearance characteristic of tumor tissue .

科学的研究の応用

  • Enhancing Tumor Exposure : PPX, a macromolecular drug conjugate linking paclitaxel with poly-L-glutamic acid, enhances tumor exposure by exploiting the hyperpermeable vasculature and suppressed lymphatic clearance characteristic of tumor tissues. This selective targeting may improve treatment outcomes in cancers such as lung cancer, where retrospective analysis suggested a trend toward improved survival in female patients treated with PPX compared to a control group (Chipman, Oldham, Pezzoni, & Singer, 2006).

  • Comparative Efficacy and Safety in Lung Cancer : In a Phase III trial comparing PPX with docetaxel for the second-line treatment of non-small-cell lung cancer (NSCLC), PPX demonstrated similar survival outcomes to docetaxel, but with different toxicity profiles. PPX was associated with significantly less severe neutropenia and febrile neutropenia, though it did result in more neuropathy (Paz-Ares et al., 2008).

  • Preclinical and Early Clinical Studies : PPX has shown more effectiveness than standard paclitaxel in preclinical studies and is associated with prolonged tumor exposure to active drug while minimizing systemic exposure. Early clinical studies suggested encouraging outcomes with reduced neutropenia and alopecia, allowing for a more convenient administration schedule without the need for routine premedications (Singer, 2005).

  • Application in Ovarian Cancer : PPX is active in ovarian cancer, but it is unclear whether it offers significant benefits over standard taxane-based regimens as first-line therapy. Ongoing studies are exploring its role in maintenance therapy (Galic, Wright, Lewin, & Herzog, 2011).

  • Metabolism of PPX : PPX's efficacy relies on the release of paclitaxel from the polymer-drug conjugate. This release is mediated by the lysosomal enzyme cathepsin B, which is upregulated in many malignant cells. Understanding the metabolism of PPX is crucial for its therapeutic application (Shaffer et al., 2007).

  • Use in High-Grade Glioma Treatment : A study investigating PPX with temozolomide and concurrent radiation for high-grade glioma found significant hematologic toxicity, suggesting a drug interaction between PPX and temozolomide. However, the study also indicated that PPX might enhance radiation treatment for glioblastoma, leading to ongoing randomized trials (Jeyapalan et al., 2014).

  • Potential Advantages Over Standard Paclitaxel : PPX, designed to enhance the therapeutic index of paclitaxel, offers potential advantages such as delivering a higher concentration of the active drug to tumor tissue, limited exposure of normal tissues, and lower peak plasma concentrations of the active drug (Bonomi, 2007).

将来の方向性

The association between estrogens and Paclitaxel Poliglumex activity is being further explored in ongoing preclinical studies . An additional phase III trial will enroll women with advanced NSCLC to prospectively evaluate the efficacy of Paclitaxel Poliglumex in relation to pre- and post-menopausal estrogen levels .

特性

IUPAC Name

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHVPYXSITYDI-ZYOSQDPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@H]3[C@@H]([C@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1001.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134715513

CAS RN

263351-82-2
Record name Paclitaxel poliglumex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。